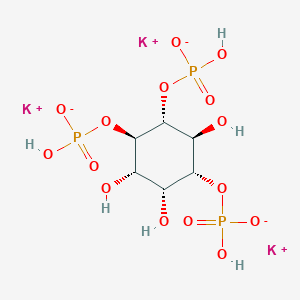
Centa
描述
Centa is a unique and powerful tool for scientists and researchers to study the effects of compounds on biological systems. It is a synthesis method that uses a combination of organic chemistry and biochemistry to create compounds that can be used in laboratory experiments. This compound is also used in drug discovery and development, as it allows scientists to identify and study the biochemical and physiological effects of compounds on living organisms.
科学研究应用
核能和加速器技术领域的 CENTA
位于布拉迪斯拉发科梅纽斯大学的核能和加速器技术中心 (this compound) 是科学研究的关键设施。它包括用于离子束分析 (IBA)、材料离子束改性 (IBM) 和加速器质谱 (AMS) 的串联实验室。实验室的 Alphatross 和 MC-SNICS 离子源、3 MV Pelletron 串联加速器和高能离子分析仪对于核科学、环境科学、生命科学和材料科学的研究具有重要意义(Povinec 等人,2015 年)。
This compound 作为一种显色头孢菌素试剂
This compound 也被称为显色头孢菌素试剂。它已显示出作为早期检测产生β-内酰胺酶的临床分离株的诊断工具的希望,对多种细菌具有一定的抗菌作用。在β-内酰胺环水解后,其颜色会从浅黄色变为铬黄色(Jones 等人,1982 年)。此外,this compound 用于动力学研究和检测粗提取物和色谱馏分中的 β-内酰胺酶(Bebrone 等人,2001 年)。
This compound 的改进合成
已经开发出一种用于 this compound 的改进合成工艺,this compound 是一种黄色显色 β-内酰胺酶底物。此工艺从 7-氨基头孢菌素酸 (7-ACA) 开始,可以有效制备 this compound,有可能为新的头孢菌素衍生物铺平道路(Quotadamo 等人,2016 年)。
重力生物学中的应用
与 this compound 研究领域密切相关的离心机在重力生物学中发挥着至关重要的作用。它们能够产生不同于地球重力的重力场,这对于理解生物对各种重力条件的反应至关重要,无论是在太空飞行还是地面研究中(Smith,1992 年)。
药用植物积雪草
积雪草,有时称为“this compound”,广泛用于传统医学中,具有多种健康益处,包括伤口愈合、抗菌、抗炎和神经保护作用。其活性化合物,如五环三萜,已通过科学验证具有这些治疗应用(Bylka 等人,2014 年),(Prakash 等人,2017 年)。
增强科学数据管理
在科学数据管理领域,已经开发了软件定义的网络基础设施,例如 R IPPLE,用于有效管理科学数据。此自动化工具可帮助研究人员管理科学数据的端到端生命周期,从而优化研究流程(Chard 等人,2017 年)。
生化分析
Biochemical Properties
Centa plays a significant role in biochemical reactions, particularly in the study of β-lactamases . It interacts with these enzymes, which are capable of hydrolyzing the endocyclic peptide bond in β-lactam antibiotics . The nature of these interactions involves the hydrolysis of this compound by the β-lactamases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with β-lactamases. These enzymes hydrolyze this compound, a process that can be used to study the enzymes’ activity . This interaction can provide insights into enzyme inhibition or activation and changes in gene expression.
属性
IUPAC Name |
(6R,7R)-3-[(3-carboxy-4-nitrophenyl)sulfanylmethyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O8S3/c25-15(7-11-2-1-5-33-11)22-16-18(26)23-17(21(29)30)10(9-35-19(16)23)8-34-12-3-4-14(24(31)32)13(6-12)20(27)28/h1-6,16,19H,7-9H2,(H,22,25)(H,27,28)(H,29,30)/t16-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVWVVUSAORMBB-VQIMIIECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CSC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230061 | |
| Record name | CENTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80072-86-2, 9073-60-3 | |
| Record name | CENTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080072862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CENTA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40230061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lactamase, β- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Centa in scientific research?
A1: this compound serves as a chromogenic substrate for beta-lactamases. [] Upon hydrolysis by these enzymes, it undergoes a color change, allowing for the detection and quantification of beta-lactamase activity. [] This property makes this compound invaluable for studying antibiotic resistance mechanisms. [, ]
Q2: How does this compound interact with its target, beta-lactamase?
A2: this compound's structure resembles that of beta-lactam antibiotics. [] It acts as a substrate for beta-lactamases, mimicking the antibiotics' interaction with the enzyme. [] The enzyme hydrolyzes the beta-lactam ring of this compound, leading to a color change that can be measured spectrophotometrically. [, ]
Q3: What are the downstream effects of this compound hydrolysis by beta-lactamases?
A3: The hydrolysis of this compound by beta-lactamases results in a measurable color change, serving as a direct indicator of the enzyme's activity. [, ] This allows researchers to:
- Identify the presence of beta-lactamase-producing bacteria. []
- Quantify the enzyme's activity. [, ]
- Investigate the kinetics of beta-lactamase-catalyzed reactions. []
- Evaluate the efficacy of potential beta-lactamase inhibitors. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C20H16N4O8S2 and a molecular weight of 504.5 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided research papers do not contain specific spectroscopic data (NMR, IR, etc.) for this compound, its synthesis and characterization are well-established in the literature. Interested researchers can refer to those publications for detailed spectroscopic information.
Q6: Can you elaborate on the use of this compound in studying beta-lactamase kinetics?
A7: this compound is considered a good substrate for kinetic studies because its hydrolysis by beta-lactamases results in a significant change in absorbance, allowing for the accurate measurement of reaction rates. [] Researchers can use this compound to determine kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) for different beta-lactamase enzymes. []
Q7: Are there any specific applications of this compound in investigating antibiotic resistance?
A8: this compound's utility in studying antibiotic resistance is highlighted in research on the inhibitory potential of natural substances against beta-lactamases. [, ] By monitoring the hydrolysis of this compound in the presence and absence of potential inhibitors, researchers can assess the effectiveness of these substances in combating antibiotic resistance. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)





![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)
![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)


![(S)-1-benzyl-5-(1-[2-(phenoxy-p-trifluoromethyl)-pyrrolidynyl]-sulfonyl)-isatin](/img/structure/B3026438.png)
